molecular formula C23H23N3O2S B12146869 furan-2-yl{3-[2-(1H-indol-3-yl)ethyl]-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl}methanone

furan-2-yl{3-[2-(1H-indol-3-yl)ethyl]-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl}methanone

Cat. No.: B12146869
M. Wt: 405.5 g/mol
InChI Key: BKQDGCNMSPYSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl{3-[2-(1H-indol-3-yl)ethyl]-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl}methanone is a complex organic compound that integrates multiple heterocyclic structures, including furan, indole, and thieno[2,3-d]pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl{3-[2-(1H-indol-3-yl)ethyl]-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl}methanone typically involves multi-step organic synthesis techniques. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, such as 1H-indole-3-carboxaldehyde, which undergoes a reaction with ethylamine to form the 2-(1H-indol-3-yl)ethylamine intermediate.

    Construction of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a diketone to form the thieno[2,3-d]pyrimidine ring system.

    Coupling Reactions: The indole derivative is then coupled with the thieno[2,3-d]pyrimidine core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Furan Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, especially on the indole and furan rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. The presence of the indole moiety suggests possible interactions with biological receptors, making it a candidate for drug development.

Medicine

Medicinally, furan-2-yl{3-[2-(1H-indol-3-yl)ethyl]-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl}methanone is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties due to its complex structure and functional groups.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its stability and reactivity.

Mechanism of Action

The mechanism of action of furan-2-yl{3-[2-(1H-indol-3-yl)ethyl]-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl}methanone involves its interaction with specific molecular targets. The indole moiety may bind to serotonin receptors, while the thieno[2,3-d]pyrimidine core could interact with kinase enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Thieno[2,3-d]pyrimidine derivatives: Studied for their kinase inhibitory activity.

    Furan derivatives: Used in various industrial applications due to their reactivity.

Uniqueness

Furan-2-yl{3-[2-(1H-indol-3-yl)ethyl]-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl}methanone is unique due to the combination of these three heterocyclic systems in a single molecule. This structural complexity provides a wide range of chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

furan-2-yl-[3-[2-(1H-indol-3-yl)ethyl]-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone

InChI

InChI=1S/C23H23N3O2S/c1-15-16(2)29-23-19(15)13-25(14-26(23)22(27)21-8-5-11-28-21)10-9-17-12-24-20-7-4-3-6-18(17)20/h3-8,11-12,24H,9-10,13-14H2,1-2H3

InChI Key

BKQDGCNMSPYSQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)CCC4=CNC5=CC=CC=C54)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.